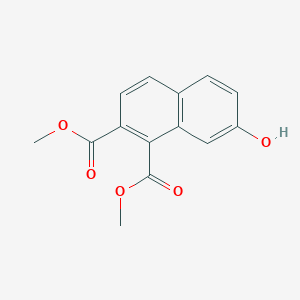
Methyl 4-(1-hydroxy-4-phenylbut-3-yn-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-hydroxy-4-phenylbut-3-yn-2-yl)benzoate is a chemical compound known for its applications in organic synthesis. It is characterized by its unique structure, which includes a hydroxy group, a phenyl group, and a benzoate ester. This compound is used in various scientific research fields due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-hydroxy-4-phenylbut-3-yn-2-yl)benzoate typically involves the reaction of 4-phenylbut-3-yn-2-ol with methyl 4-bromobenzoate under specific conditions. The reaction is often catalyzed by palladium-based catalysts in the presence of a base such as triethylamine. The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-hydroxy-4-phenylbut-3-yn-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, reflux conditions.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, mild heating.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Scientific Research Applications
Methyl 4-(1-hydroxy-4-phenylbut-3-yn-2-yl)benzoate is used in various scientific research applications, including:
Chemistry: As a reactant in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceutical agents, particularly as inhibitors of specific enzymes or receptors.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(1-hydroxy-4-phenylbut-3-yn-2-yl)benzoate involves its interaction with specific molecular targets. The hydroxy group and the phenyl group play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound can affect various biochemical pathways, depending on its specific interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-hydroxybut-1-ynyl)benzoate
- Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate
- Methyl 4-(3,5-dimethylphenyl)-2-methylbut-3-yn-2-ol
Uniqueness
Methyl 4-(1-hydroxy-4-phenylbut-3-yn-2-yl)benzoate is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the phenyl group and the benzoate ester makes it particularly suitable for applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
823175-11-7 |
|---|---|
Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
methyl 4-(1-hydroxy-4-phenylbut-3-yn-2-yl)benzoate |
InChI |
InChI=1S/C18H16O3/c1-21-18(20)16-11-9-15(10-12-16)17(13-19)8-7-14-5-3-2-4-6-14/h2-6,9-12,17,19H,13H2,1H3 |
InChI Key |
PNBKSZGOWXHSPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CO)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


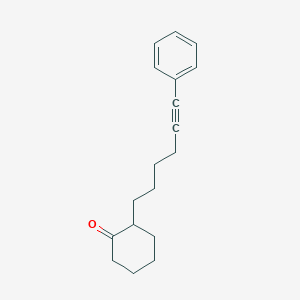
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)
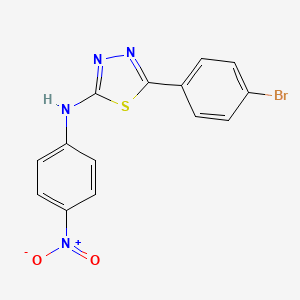

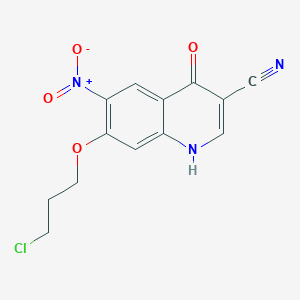
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)
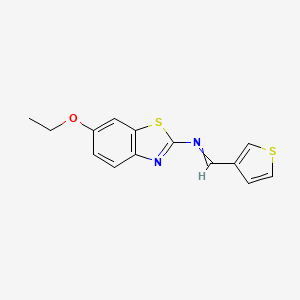
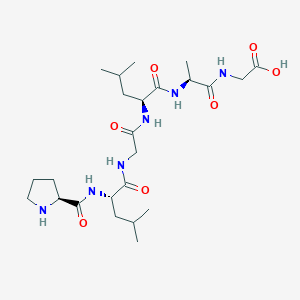
![Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate](/img/structure/B14231188.png)
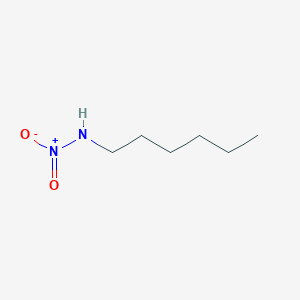
![2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]-](/img/structure/B14231206.png)
![Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-](/img/structure/B14231208.png)
